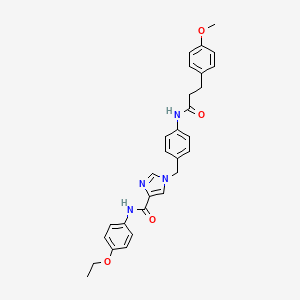
N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H28N2O4
- Molecular Weight : 396.48 g/mol
The structure features an imidazole ring, which is known for its biological activity, along with various aromatic and aliphatic groups that may influence its pharmacokinetic properties.
Antitumor Activity
Research has highlighted the antitumor potential of compounds related to imidazole derivatives. For instance, a study evaluating similar imidazole compounds found significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound exhibited lower IC50 values compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX), indicating a promising therapeutic profile .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|---|
| 4f | HeLa | 3.24 | More potent |
| 4f | A549 | 10.96 | Comparable |
| 4f | SGC-7901 | 2.96 | Significantly more potent |
| 5-FU | HeLa | 5.00 | - |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival, such as increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic) levels .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or survival pathways, thereby limiting cancer cell proliferation.
Selectivity and Toxicity
One notable aspect of the biological activity of this compound is its selectivity towards tumor cells over normal cells. Studies indicate that the selectivity index for related compounds shows a significantly higher tolerance in normal cell lines compared to tumor cells, suggesting a favorable therapeutic window .
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
- Antitumor Efficacy : A study evaluated various imidazole derivatives' effects on cancer cell lines, demonstrating that specific substitutions on the benzyl ring significantly influenced their potency against cancer cells .
- Mechanistic Insights : Research utilizing Western blot analysis confirmed that treatment with certain imidazole derivatives resulted in increased expression of apoptotic markers such as caspase-3, further supporting their role in inducing programmed cell death in cancer cells .
属性
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-3-37-26-15-11-24(12-16-26)32-29(35)27-19-33(20-30-27)18-22-4-9-23(10-5-22)31-28(34)17-8-21-6-13-25(36-2)14-7-21/h4-7,9-16,19-20H,3,8,17-18H2,1-2H3,(H,31,34)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCDGUPVDDSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













